Methionol-d3 CAS number and molecular weight
Methionol-d3 CAS number and molecular weight
An In-Depth Technical Guide to Methionol-d3 for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Methionol-d3 (3-Hydroxypropyl methyl sulfide-d3), a crucial deuterated standard for advanced analytical and metabolic research. We will move beyond basic specifications to discuss the causality behind its application, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Isotopic Labeling
In modern quantitative analysis, particularly in complex biological matrices, achieving accuracy and precision is paramount. Endogenous molecules often suffer from matrix effects and variability in sample processing, leading to unreliable data. Methionol (3-(Methylthio)-1-propanol), a sulfurous aroma compound found in various foods and a metabolite in biological systems, is one such molecule where precise quantification is essential.[1][2]
Methionol-d3 is the deuterated analogue of Methionol. The strategic replacement of three hydrogen atoms with deuterium on the methyl group creates a molecule that is chemically identical to the endogenous analyte but mass-shifted. This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement, effectively normalizing the analytical process.[3]
This guide will detail the properties, synthesis considerations, and core applications of Methionol-d3, providing robust protocols for its use as an internal standard.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of Methionol-d3 is the foundation for its effective application. The data presented below has been consolidated from leading chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1082582-04-4 | [3][4] |
| Molecular Formula | C₄H₇D₃OS | [3][4] |
| Molecular Weight | 109.21 g/mol | [3][4] |
| Synonyms | 3-Hydroxypropyl methyl sulfide-d₃, 3-Methylmercapto-1-propanol-d₃, 4-Thiapentan-1-ol-d₃ | [3] |
| Typical Appearance | Colorless to pale yellow liquid | |
| Storage Conditions | Store at room temperature or as recommended by the supplier, protected from light and moisture. | [3] |
Synthesis and Quality Control: A Self-Validating System
The synthesis of Methionol-d3 is a straightforward nucleophilic substitution, yet the critical factor is ensuring high isotopic purity. The most common and efficient pathway involves the methylation of a thiol precursor with a deuterated methylating agent.
Proposed Synthetic Pathway:
The synthesis begins with the commercially available precursor, 3-mercapto-1-propanol. In the presence of a mild base (e.g., sodium hydride or potassium carbonate) to deprotonate the thiol group, the resulting thiolate anion acts as a potent nucleophile. This intermediate is then reacted with a deuterated methyl source, typically iodomethane-d3 (CD₃I), to yield the final product, Methionol-d3.
Sources
- 1. Methionol - Wikipedia [en.wikipedia.org]
- 2. Production of flavour-active methionol from methionine metabolism by yeasts in coconut cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methionol-d3 (3-Hydroxypropyl methyl sulfide-d3) | 稳定同位素 | MCE [medchemexpress.cn]
